METHYL-6-O-TRIPHENYLMETHYL-ALPHA-D-GLUCOPYRANOSIDE
Description
Methyl-6-O-triphenylmethyl-alpha-D-glucopyranoside (CAS: 54325-28-9) is a chemically modified derivative of D-glucose. Its molecular formula is C25H26O6, with a molecular weight of 422.47 g/mol . The compound features a triphenylmethyl (trityl) group at the 6-O position, a common strategy in carbohydrate chemistry to protect primary hydroxyl groups during synthetic processes. The trityl group is highly sterically bulky, providing robust protection against nucleophilic attacks and oxidation. It is typically synthesized by reacting D-glucose with trityl chloride under controlled conditions, followed by methylation of the anomeric hydroxyl group .
This compound is primarily utilized in oligosaccharide and glycoconjugate synthesis, where selective protection of hydroxyl groups is critical. The trityl group’s acid-labile nature allows for mild cleavage (e.g., using dilute acetic acid), preserving other functional groups in the molecule .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O6/c1-30-25-24(29)23(28)22(27)21(32-25)17-31-26(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-25,27-29H,17H2,1H3/t21-,22-,23+,24-,25+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAMNJUPQNEGOI-RXFVIIJJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The reaction is typically conducted in anhydrous dimethylformamide (DMF) or pyridine under nitrogen atmosphere. Key parameters include:
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Base : 4-Dimethylaminopyridine (DMAP) or triethylamine (TEA) as catalysts.
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Temperature : 0°C initially, followed by gradual warming to room temperature.
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Molar Ratios : A 1.1:1 molar ratio of trityl chloride to methyl α-D-glucopyranoside ensures complete conversion.
For example, Amigues et al. achieved a 94% yield by reacting methyl α-D-glucopyranoside with trityl chloride in pyridine at 75°C for 18 hours. In contrast, Khan et al. reported a 96.43% yield using DMAP/TEA in DMF at 0°C, followed by overnight stirring at room temperature. The choice of solvent and base significantly impacts reaction efficiency: pyridine acts as both solvent and base, simplifying purification, while DMAP accelerates the reaction via nucleophilic catalysis.
Table 1: Comparative Analysis of Base Systems
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
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Activation : Trityl chloride reacts with the base (e.g., DMAP) to form a trityl-pyridinium intermediate, enhancing electrophilicity.
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Nucleophilic Attack : The primary hydroxyl group at C6 attacks the activated trityl group, forming the protected glucopyranoside. The steric hindrance of the trityl moiety ensures regioselectivity, as secondary hydroxyl groups (C2, C3, C4) remain unprotected.
Regioselective Protection Strategies
Hydrogen Bond-Directed Selectivity
Regioselectivity in tritylation is governed by hydrogen bonding networks. Kurahashi et al. demonstrated that the C6 hydroxyl group participates in fewer intramolecular hydrogen bonds compared to secondary hydroxyl groups, making it more nucleophilic. This selectivity is further enhanced in polar aprotic solvents like DMF, which stabilize the transition state through solvation.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel column chromatography using methanol-chloroform (1:24 v/v) as the eluent. The high lipophilicity of the trityl group facilitates separation from unprotected starting materials.
Spectroscopic Confirmation
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NMR Spectroscopy : Key signals include:
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Mass Spectrometry : LC-MS analysis confirms the molecular ion peak at m/z 437.4801 [M + 1]⁺.
Applications in Carbohydrate Chemistry
Methyl-6-O-trityl-α-D-glucopyranoside serves as a precursor for further functionalization:
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Acylation : The unprotected secondary hydroxyl groups (C2, C3, C4) can be selectively acetylated or sulfonylated.
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Glycosylation : The trityl group stabilizes the glycosidic bond during oligosaccharide synthesis.
Challenges and Limitations
Scientific Research Applications
Applications in Scientific Research
- Synthesis of Glycosides and Carbohydrates
- Carbohydrate-Protein Interactions
- Building Block for Glycoconjugates
- Drug Delivery Systems
- Antimicrobial Activity
- Anticancer Research
Data Table: Summary of Applications
Case Study 1: Antimicrobial Efficacy
A recent study synthesized eight derivatives of methyl-alpha-D-glucopyranoside, revealing that most exhibited significant antifungal and antibacterial activities. The derivatives were tested against seven pathogens, showcasing their potential as therapeutic agents in treating infections .
Case Study 2: Anticancer Properties
Another investigation assessed the effects of methyl-alpha-D-glucopyranoside derivatives on Ehrlich ascites carcinoma (EAC) cell lines. Compound derivatives demonstrated varying degrees of cytotoxicity, with some achieving IC50 values that suggest potential for further development as anticancer therapeutics .
Mechanism of Action
The mechanism of action of METHYL-6-O-TRIPHENYLMETHYL-ALPHA-D-GLUCOPYRANOSIDE primarily involves its role as a protected glucose derivative. The trityl group provides steric hindrance, preventing reactions at the sixth position while allowing modifications at other positions. This selective protection is crucial in the stepwise synthesis of complex carbohydrate structures.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The table below compares methyl-6-O-triphenylmethyl-alpha-D-glucopyranoside with related glucopyranoside derivatives and analogs:
Detailed Analysis
Protection Strategies and Reactivity
- This compound: The trityl group’s steric bulk provides exceptional protection for primary hydroxyl groups. Its acid sensitivity enables selective deprotection without disrupting base-sensitive groups (e.g., benzyl or allyl). However, its hydrophobicity reduces solubility in polar solvents, which may complicate reactions .
- Methyl 2,3,6-tri-O-benzyl-alpha-D-glucopyranoside: Benzyl groups are smaller than trityl and protect secondary hydroxyls (2-O, 3-O) and the primary 6-O position. They require harsher cleavage conditions (e.g., hydrogenolysis), limiting compatibility with acid-sensitive substrates. Benzyl-protected derivatives are widely used in glycosylation due to their versatility .
- Allyl alpha-D-glucopyranoside: The allyl group is orthogonal to trityl and benzyl, enabling sequential deprotection. Its removal via palladium catalysts (e.g., Pd/C) is highly selective, making it ideal for stepwise synthesis of complex glycans .
- Methyl alpha-D-fucopyranoside: This 6-deoxy analog lacks a hydroxyl group at the 6-position, making it structurally distinct.
Molecular Weight and Solubility
- The trityl derivative has the highest molecular weight (422.47 g/mol) due to the bulky aromatic group, reducing its solubility in aqueous media.
- Benzyl-protected compounds (e.g., 464.55 g/mol) are moderately hydrophobic, while allyl derivatives (220.22 g/mol) exhibit better solubility in organic solvents .
Biological Activity
Methyl-6-O-triphenylmethyl-α-D-glucopyranoside (MTPG) is a synthetic glycoside derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings, including case studies and data tables that illustrate its effects on various biological systems.
MTPG has the molecular formula and a molecular weight of 436.5 g/mol. It is characterized by the presence of a triphenylmethyl group at the 6-position of the glucopyranoside structure, which contributes to its unique chemical properties and biological activities .
Synthesis
The synthesis of MTPG involves the reaction of methyl α-D-glucopyranoside with triphenylmethyl chloride in a dimethylformamide (DMF) solvent under controlled temperature conditions. The process yields MTPG with high purity, allowing for subsequent biological evaluations .
Antimicrobial Activity
MTPG has been evaluated for its antimicrobial properties against various pathogens. In a study assessing several methyl α-D-glucopyranoside derivatives, MTPG exhibited significant inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicated that MTPG could effectively reduce bacterial growth at low concentrations .
Table 1: Antimicrobial Activity of MTPG Derivatives
| Compound | Bacterial Strain | MIC (mM) |
|---|---|---|
| Methyl-6-O-triphenylmethyl-α-D-glucopyranoside | S. aureus ATCC 29213 | 0.02 |
| Methyl-6-O-triphenylmethyl-α-D-glucopyranoside | E. faecalis ATCC 29212 | 0.03 |
Cytotoxicity Studies
In vitro studies have demonstrated that MTPG can inhibit the proliferation of cancer cells, specifically Ehrlich ascites carcinoma (EAC) cells. The compound showed an IC50 value of 2602.23 μg/mL, indicating moderate antiproliferative activity . Molecular docking studies further revealed that MTPG binds effectively to specific protein targets, suggesting potential mechanisms for its anticancer effects.
Table 2: Cytotoxicity Data for MTPG
| Cell Line | IC50 (μg/mL) |
|---|---|
| Ehrlich Ascites Carcinoma (EAC) | 2602.23 |
The biological activity of MTPG is attributed to its ability to interact with cellular membranes and proteins. Molecular dynamics simulations have shown that the compound maintains stable conformations upon binding to target proteins, which is crucial for its biological efficacy . Additionally, POM (Petra/Osiris/Molinspiration) bioinformatics analyses indicate favorable pharmacokinetic properties, including good toxicity profiles and bioavailability .
Case Studies
Several case studies have highlighted the potential applications of MTPG in therapeutic settings:
- Antimicrobial Treatment : A study conducted on various glycosides, including MTPG, demonstrated their effectiveness in inhibiting bacterial adhesion and growth in vitro, supporting their use as potential antimicrobial agents .
- Cancer Research : Research focusing on the antiproliferative effects of MTPG on EAC cells suggests that it could serve as a lead compound in developing new cancer therapies .
Chemical Reactions Analysis
Method 1: Direct Tritylation in DMF
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Reactants : Methyl α-D-glucopyranoside (1 ), triphenylmethyl chloride (TrCl), DMF, DMAP/TEA.
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Conditions : 0°C for 6 hours, followed by stirring at ambient temperature overnight .
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Purification : Silica gel chromatography (CH₃OH:CHCl₃ = 1:24).
Method 2: Pyridine-Mediated Tritylation
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Reactants : Methyl α-D-glucopyranoside (1 ), TrCl, pyridine.
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Conditions : 100°C (373 K) for 3 hours under argon, then stirred at room temperature for 24 hours .
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Purification : Recrystallization (MeOH:petroleum ether).
Key Reaction :
Derivatization Reactions
MGP-Trt serves as a precursor for synthesizing acylated and sulfonylated derivatives. The C-2, C-3, and C-4 hydroxyl groups are selectively functionalized due to steric protection of the C-6 trityl group.
Acylation with Aliphatic/Aromatic Chains
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Reactants : MGP-Trt (2 ), acyl chlorides (e.g., lauryl chloride, myristoyl chloride).
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Products :
Compound Acylating Agent Yield (%) m.p. (°C) 3 Lauryl chloride 74.15 111–112 4 Myristoyl chloride 96.43 118–120 5 Benzoyl chloride 89.12 125–127
Example Reaction :
Sulfonylation
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Reactants : MGP-Trt (2 ), benzenesulfonyl chloride.
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Product :
Compound Sulfonating Agent Yield (%) m.p. (°C) 6 Benzenesulfonyl chloride 74.15 111–112
Example Reaction :
Structural and Conformational Analysis
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Crystal Structure : MGP-Trt adopts a chair conformation with extensive intra-/intermolecular hydrogen bonds (O–H⋯O, C–H⋯O) .
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Spectroscopic Data :
Mechanistic Insights from Molecular Modeling
Q & A
Q. What are the common synthetic strategies for preparing methyl-6-O-triphenylmethyl-α-D-glucopyranoside?
- Methodological Answer : Synthesis typically involves regioselective protection of the 6-hydroxyl group using triphenylmethyl chloride (TrCl) under anhydrous conditions. A base such as pyridine or triethylamine is used to deprotonate the hydroxyl group and facilitate nucleophilic substitution. For example, analogous procedures for methyl 6-O-sulfonyl glucopyranosides involve stepwise protection of hydroxyl groups, followed by selective sulfonylation . For tritylation, the reaction is monitored via TLC, and purification is achieved using silica gel chromatography. Critical parameters include reaction temperature (0–25°C) and stoichiometric control to avoid over-substitution.
Q. How is the structural integrity of methyl-6-O-triphenylmethyl-α-D-glucopyranoside confirmed post-synthesis?
- Methodological Answer : Structural characterization employs:
- NMR Spectroscopy : - and -NMR identify the α-anomeric configuration (e.g., -NMR: δ ~4.8–5.2 ppm for anomeric proton) and regioselective tritylation (absence of 6-OH signal).
- FTIR : Absence of O-H stretch (~3400 cm) at the 6-position and presence of aromatic C-H stretches (~3050 cm) confirm trityl group incorporation .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C _{30}O: 450.204 g/mol).
Advanced Research Questions
Q. How do steric effects influence the regioselective introduction of the trityl group at the 6-O position?
- Methodological Answer : The bulky trityl group preferentially reacts with the primary 6-OH due to lower steric hindrance compared to secondary hydroxyls (2-, 3-, 4-positions). Reaction conditions are optimized using aprotic solvents (e.g., dichloromethane) and slow addition of TrCl to minimize competing reactions. Computational modeling (e.g., DFT) can predict steric accessibility, while kinetic studies using -NMR track reaction progress. Evidence from analogous 6-O-sulfonyl derivatives highlights the importance of steric control in regioselectivity .
Q. What are the applications of methyl-6-O-triphenylmethyl-α-D-glucopyranoside in enzymatic or biochemical studies?
- Methodological Answer : The trityl group serves as a temporary protecting group in carbohydrate chemistry, enabling selective deprotection for oligosaccharide synthesis. For example:
- Glycosidase Substrate Studies : Derivatives like 4-methylumbelliferyl glucopyranosides are used to assay enzyme activity .
- Tracer Synthesis : Radiolabeled analogs (e.g., -modified glucopyranosides) can be synthesized for metabolic pathway tracking .
Experimental setups involve incubating the compound with target enzymes (e.g., α-glucosidases) and monitoring hydrolysis via fluorescence or LC-MS.
Q. How can researchers resolve contradictions in purity assessments of synthetic batches?
- Methodological Answer : Discrepancies between analytical methods (e.g., HPLC vs. NMR) often arise from residual solvents or byproducts. A multi-technique approach is recommended:
- HPLC-PDA : Quantifies purity (>95%) and detects UV-active impurities.
- -NMR Integration : Compares integral ratios of diagnostic protons (e.g., anomeric vs. trityl aromatic protons).
- Elemental Analysis : Validates C/H/O ratios.
For persistent issues, orthogonal methods like - COSY or HSQC NMR elucidate structural anomalies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
